molecular formula C13H15ClN2O B12500542 (3-Phenoxybenzyl)hydrazine hydrochloride

(3-Phenoxybenzyl)hydrazine hydrochloride

Cat. No.: B12500542
M. Wt: 250.72 g/mol
InChI Key: IYMYZMVMDAKKPY-UHFFFAOYSA-N
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Description

(3-Phenoxybenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C13H15ClN2O It is a derivative of hydrazine, characterized by the presence of a phenoxybenzyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxybenzyl)hydrazine hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the hydrazine derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azines, substituted hydrazines, and various hydrazone derivatives. These products are often characterized using techniques such as NMR, HPLC, and mass spectrometry .

Scientific Research Applications

(3-Phenoxybenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenoxybenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylbenzyl)hydrazine hydrochloride
  • (3-Benzyloxyphenyl)hydrazine hydrochloride
  • (3-Hydroxybenzylhydrazine dihydrochloride)

Uniqueness

(3-Phenoxybenzyl)hydrazine hydrochloride is unique due to the presence of the phenoxybenzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity. These unique features make it a valuable compound for various research applications .

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

(3-phenoxyphenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C13H14N2O.ClH/c14-15-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12;/h1-9,15H,10,14H2;1H

InChI Key

IYMYZMVMDAKKPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNN.Cl

Origin of Product

United States

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